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Cat. No.: B10856568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor, plays a crucial role in

regulating appetite, food intake, and energy homeostasis. Its modulation presents a promising

therapeutic avenue for metabolic diseases, including obesity. Allosteric modulators of the Y4R

offer a nuanced approach to controlling receptor activity, potentially providing greater selectivity

and safety compared to orthosteric ligands. This guide provides a detailed head-to-head

comparison of key Y4 receptor allosteric modulators, supported by experimental data, to aid

researchers in their drug discovery and development efforts.

Quantitative Data Comparison
The following table summarizes the quantitative data for prominent Y4 receptor allosteric

modulators identified in the literature. This allows for a direct comparison of their potency and

binding affinities.
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Compound
Name

Modulator
Type

EC50/IC50
Binding
Affinity (K_B /
K_i)

Key Findings

VU0506013

Positive

Allosteric

Modulator (PAM)

125 nM (EC50)

[1]
34.9 nM (K_B)[1]

High-affinity,

selective PAM.

(S)-VU0637120

Negative

Allosteric

Modulator (NAM)

/ Antagonist

2.7 µM (IC50)
300-400 nM

(K_B)

Selective

allosteric

antagonist.

Niclosamide

Positive

Allosteric

Modulator (PAM)

~500 nM (EC50)

[1]

Not explicitly

reported

Identified as a

Y4R PAM with

micromolar

potency.

tBPC

Positive

Allosteric

Modulator (PAM)

Not explicitly

reported

Not explicitly

reported

A novel and

selective Y4R

PAM.

Signaling Pathways of the Y4 Receptor
The Y4 receptor primarily signals through two distinct G protein-coupled pathways: the Gi/o

and Gq pathways. Understanding these pathways is critical for designing and interpreting

functional assays for allosteric modulators.
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Caption: Y4 Receptor Signaling Pathways.

Experimental Workflow for Modulator
Characterization
The discovery and characterization of Y4 receptor allosteric modulators typically follow a multi-

step experimental workflow, from initial high-throughput screening to in-depth pharmacological

characterization.
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Caption: Experimental Workflow for Y4R Allosteric Modulators.
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Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of allosteric

modulators. Below are outlines of key experimental protocols used in the characterization of Y4

receptor modulators.

Calcium Flux Assay
This assay is a common method for high-throughput screening and functional characterization

of Gq-coupled receptors like the Y4R.

Cell Culture: HEK293 cells stably expressing the human Y4 receptor are cultured in DMEM

supplemented with 10% FBS, penicillin, and streptomycin.

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to

confluence.

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 1 hour at

37°C.

Compound Addition: The dye solution is removed, and the cells are washed. Test

compounds (allosteric modulators) are then added to the wells.

Agonist Stimulation and Signal Detection: After a short incubation with the test compound, a

sub-maximal concentration of the orthosteric agonist (e.g., Pancreatic Polypeptide) is added.

The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g.,

FLIPR or FlexStation). An increase in fluorescence indicates an increase in intracellular

calcium concentration.

Data Analysis: The change in fluorescence is plotted against the compound concentration to

determine the EC50 or IC50 values.

cAMP Accumulation Assay
This assay is used to assess the activity of Gi/o-coupled receptors, which inhibit the production

of cyclic AMP (cAMP).
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Cell Culture and Plating: Similar to the calcium flux assay, HEK293 cells expressing the Y4

receptor are used.

Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to

prevent cAMP degradation. Then, they are treated with the test allosteric modulator followed

by the addition of forskolin (an adenylyl cyclase activator) and the orthosteric agonist.

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP

concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous

Time-Resolved Fluorescence) or an ELISA-based kit.

Data Analysis: A decrease in cAMP levels in the presence of the agonist and modulator,

compared to forskolin stimulation alone, indicates Gi/o pathway activation. The data is used

to determine the potency and efficacy of the modulators.

Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of Gq pathway activation by quantifying the

accumulation of inositol phosphates.

Cell Labeling: Cells expressing the Y4 receptor are labeled overnight with myo-[³H]inositol.

Stimulation: The cells are washed and then pre-incubated with LiCl, which inhibits the

degradation of inositol monophosphates. Subsequently, cells are treated with the allosteric

modulator followed by the orthosteric agonist.

Extraction and Quantification: The reaction is stopped, and the cells are lysed. The total

inositol phosphates are separated by ion-exchange chromatography and quantified by liquid

scintillation counting.

Data Analysis: The amount of [³H]inositol phosphate accumulation is plotted against the

compound concentration to determine the pharmacological parameters of the modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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